

# Physicochemical Properties of N-Boc-piperazine-C3-COOH: A Technical Guide

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## Compound of Interest

Compound Name: *N-Boc-piperazine-C3-COOH*

Cat. No.: *B15544051*

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## Abstract

**N-Boc-piperazine-C3-COOH**, systematically named 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, is a bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, influencing factors such as solubility, permeability, and binding kinetics. This technical guide provides a summary of available data for **N-Boc-piperazine-C3-COOH** and related analogues, alongside detailed experimental protocols for the determination of its key physicochemical parameters.

## Core Physicochemical Data

Experimental data for **N-Boc-piperazine-C3-COOH** is not readily available in public databases. Therefore, this section presents computed data for the target molecule and experimental data for key structural analogues to provide a comparative reference.

Table 1: Physicochemical Properties of **N-Boc-piperazine-C3-COOH** and Related Analogues

Property	N-Boc-piperazine-C3-COOH <sup>1</sup>	3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid <sup>2</sup>	N-Boc-piperazine <sup>3</sup>
IUPAC Name	4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid	3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid	tert-butyl piperazine-1-carboxylate
CAS Number	1240619-81-1[1]	242459-97-8	57260-71-6
Molecular Formula	C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	272.34 g/mol	258.31 g/mol	186.25 g/mol
Melting Point	Data not available	Data not available	43-49 °C
pKa	Data not available	Data not available	8.45 (Predicted)
logP	Data not available	-1.9 (Computed)	0.5 (Computed)
Solubility	Data not available	Data not available	Soluble in ethanol, methanol, and water.

<sup>1</sup>Data for **N-Boc-piperazine-C3-COOH** is based on supplier information and computational predictions where available. <sup>2</sup>Data for the C2-linker analogue, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid, is from computational sources. <sup>3</sup>Data for the parent compound, N-Boc-piperazine, is from various chemical supplier and database sources.

## Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

#### Methodology:

- Preparation of Solutions:
  - Prepare a stock solution of **N-Boc-piperazine-C3-COOH** in a suitable solvent (e.g., water or a co-solvent system if solubility is low) at a concentration of approximately 1 mM.
  - Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
  - Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.  
[\[2\]](#)[\[3\]](#)
- Calibration:
  - Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[\[2\]](#)
- Titration Procedure:
  - Take a known volume (e.g., 20 mL) of the sample solution and add the KCl solution.
  - To determine the acidic pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution.
  - To determine the basic pKa of the piperazine nitrogen, first acidify the sample solution to pH 1.8-2.0 with the standardized HCl solution, and then titrate with the standardized NaOH solution until the pH reaches approximately 12.0.[\[2\]](#)[\[3\]](#)
  - Add the titrant in small increments, recording the pH after each addition.
  - Continue the titration well past the equivalence point.
- Data Analysis:

- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
- Perform the titration in triplicate to ensure accuracy and reproducibility.<sup>[2]</sup>

## Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

- Preparation of Phases:
  - Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.<sup>[4][5]</sup> Use a phosphate buffer at pH 7.4 for the aqueous phase to determine the distribution coefficient (logD), which is more physiologically relevant for ionizable compounds.<sup>[4][6]</sup>
- Partitioning:
  - Prepare a stock solution of **N-Boc-piperazine-C3-COOH** in a suitable solvent (e.g., DMSO) at a known concentration.
  - Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
  - Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.<sup>[5]</sup>
- Phase Separation and Analysis:

- After shaking, centrifuge the mixture to ensure complete separation of the two phases.<sup>[5]</sup>
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
  - Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
  - The logP (or logD) is the base-10 logarithm of P.
  - The experiment should be repeated at least three times.

## Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

- Equilibration:
  - Add an excess amount of solid **N-Boc-piperazine-C3-COOH** to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 7.4) to assess pH-dependent solubility.
  - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.<sup>[7][8]</sup>
- Sample Preparation:

- After equilibration, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the solution by filtration or centrifugation.[\[7\]](#)[\[8\]](#)
- Analysis:
  - Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared.[\[9\]](#)
- Reporting:
  - The solubility is reported in units such as mg/mL or  $\mu\text{M}$ .

## Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.

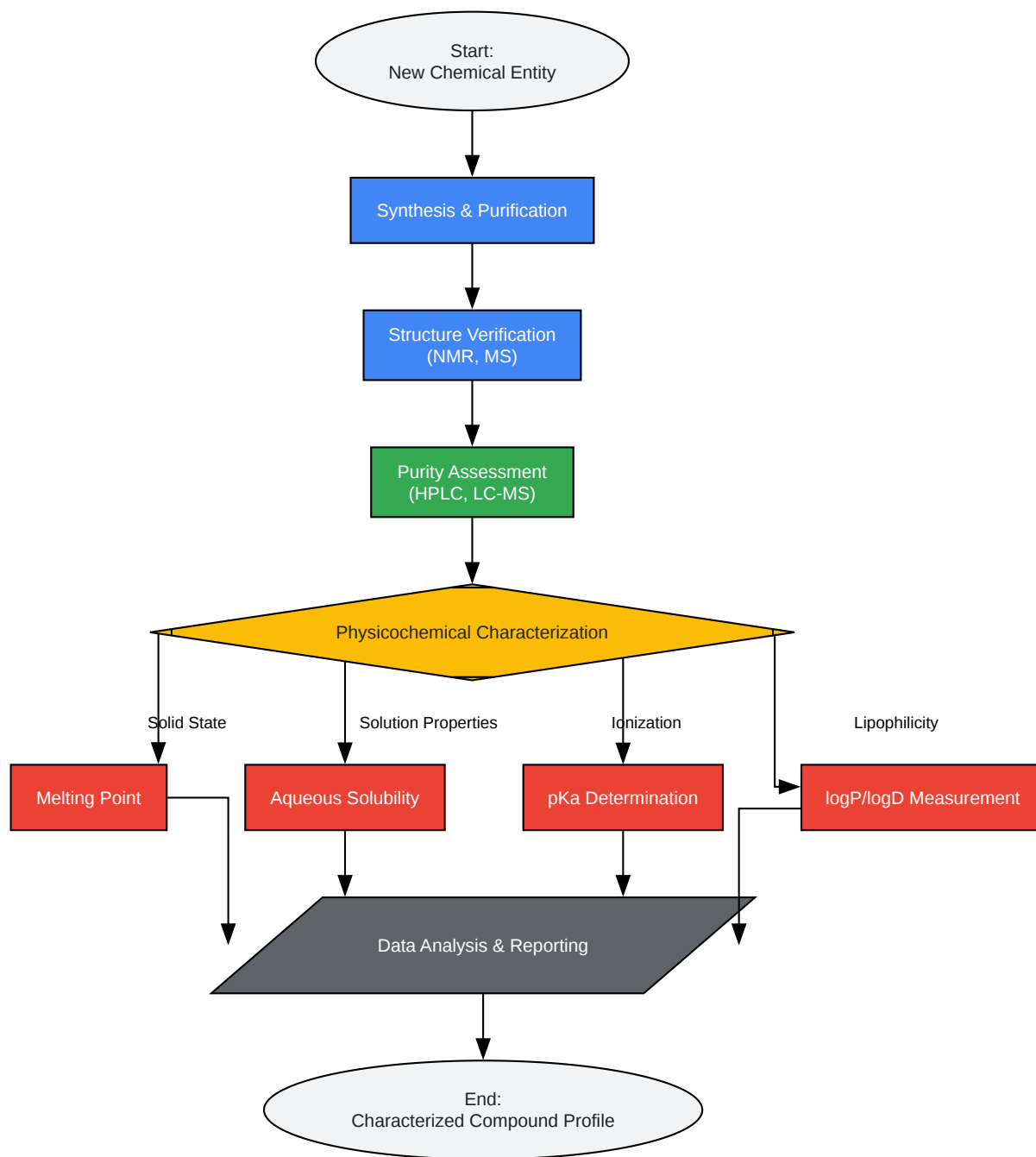
Methodology:

- Sample Preparation:
  - Ensure the sample is completely dry and in a fine powdered form.
  - Pack a small amount of the sample into a capillary tube, which is sealed at one end.[\[10\]](#)  
[\[11\]](#)[\[12\]](#)
- Measurement:
  - Place the capillary tube in a melting point apparatus.[\[10\]](#)[\[11\]](#)
  - Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
  - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[\[11\]](#)

- Observation and Reporting:
  - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
  - The melting point is reported as a range of these two temperatures.<sup>[11]</sup> For a pure compound, this range is typically narrow (0.5-2°C).

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a research compound like **N-Boc-piperazine-C3-COOH**.



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Caption: Workflow for Physicochemical Characterization.



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## References

- 1. 1240619-81-1|4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. 2.2.4. Aqueous solubility at different pH values [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. westlab.com [westlab.com]
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